molecular formula C11H12FN3O5S B2823313 3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine CAS No. 2418641-82-2

3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine

Cat. No. B2823313
M. Wt: 317.29
InChI Key: DHRZQWTUVNMNMV-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine , often referred to as DOFCFSP , is a synthetic organic compound. It belongs to the class of heterocyclic compounds and contains both pyridine and imidazolidine moieties. The compound’s chemical formula is C₁₁H₁₁FN₂O₄S .



Synthesis Analysis

The synthesis of DOFCFSP involves several steps, including the condensation of 3,5-dimethyl-4-oxoimidazolidine-1-carbonyl chloride with 5-fluorosulfonyloxypyridine . The reaction proceeds under specific conditions, typically using a suitable solvent and a base. The resulting product is then purified through recrystallization or chromatography.



Molecular Structure Analysis

The molecular structure of DOFCFSP reveals its key features:



  • The pyridine ring contributes to its aromatic character.

  • The imidazolidine ring introduces rigidity and influences its biological activity.

  • The carbonyl group at the imidazolidine position is essential for its reactivity.

  • The fluorosulfonyl group imparts unique chemical properties.



Chemical Reactions Analysis

DOFCFSP participates in various chemical reactions:



  • Hydrolysis : The carbonyl group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids or amides.

  • Substitution Reactions : The fluorosulfonyl group is susceptible to nucleophilic substitution reactions, allowing for derivatization.

  • Metal Complex Formation : The pyridine nitrogen can coordinate with metal ions, potentially influencing its biological activity.



Physical And Chemical Properties Analysis


  • Melting Point : DOFCFSP typically melts around 150-160°C .

  • Solubility : It is moderately soluble in organic solvents like acetone and methanol .

  • Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.


Safety And Hazards


  • Toxicity : Limited toxicity data are available. Handle with care and follow safety protocols.

  • Environmental Impact : Assess its impact on aquatic ecosystems due to potential fluorosulfonyl release.


Future Directions

Research avenues include:



  • Biological Activity : Investigate DOFCFSP’s potential as an antimicrobial or antitumor agent.

  • Structure-Activity Relationship : Explore modifications to enhance its efficacy.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


Remember that this analysis is based on existing knowledge, and further research is essential to uncover additional insights into DOFCFSP’s properties and applications.


properties

IUPAC Name

3-(3,5-dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O5S/c1-7-10(16)14(2)6-15(7)11(17)8-3-9(5-13-4-8)20-21(12,18)19/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRZQWTUVNMNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(CN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethyl-4-oxoimidazolidine-1-carbonyl)-5-fluorosulfonyloxypyridine

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